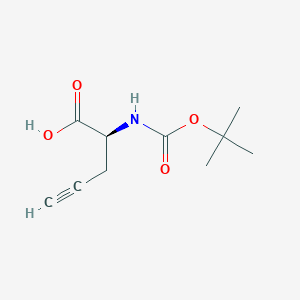

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Description

Boc-L-Propargylglycine (CAS: 63039-48-5) is a protected amino acid derivative featuring a propargyl side chain and a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol and a melting point of 85.5°C. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to synthesize triazole-linked conjugates for applications in drug discovery and materials science. It is commercially available from suppliers such as Aurum Pharmatech.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKHAJIFPHJYMH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370331 | |

| Record name | Boc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63039-48-5 | |

| Record name | Boc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The zinc-mediated method, described in patents WO1995028385A1 and US5508466A, involves the addition of propargyl halides to a glycine cation equivalent (e.g., methyl N-Boc-2-acetoxyglycine). Key steps include:

-

Substrate Preparation : Methyl N-Boc-2-acetoxyglycine is generated via acylation of methyl glyoxalate hemiacetal with tert-butylcarbamate.

-

Zinc-Dust-Promoted Coupling : Propargyl bromide reacts with the glycine derivative in dimethylformamide (DMF) or tetrahydrofuran (THF) at 20–25°C. Zinc dust (40.5 mmol per 16.2 mmol substrate) facilitates single-electron transfer, enabling C–C bond formation.

-

Workup and Isolation : The crude product is washed with 0.5 N HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄.

Key Data:

Enzymatic Resolution for Enantiopure Product

The racemic ester undergoes resolution using α-chymotrypsin to yield Boc-L-Propargylglycine with >98% enantiomeric excess (ee). Hydrolysis conditions (pH 7.4, 37°C) selectively cleave the L-enantiomer’s ester bond, achieving 95% isolated yield.

Classical Alkylation of Diethyl Acetamidomalonate

Synthetic Pathway

This method, referenced in JPH09512012A, involves:

-

Alkylation : Diethyl acetamidomalonate reacts with propargyl bromide in the presence of Cs₂CO₃ or NaH.

-

Hydrolysis and Decarboxylation : The alkylated product is treated with 6 N HCl to remove the acetamido group and decarboxylate, yielding 2-aminopent-4-ynoic acid hydrochloride.

-

Boc Protection : The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water, followed by neutralization with DIEA.

Key Data:

Limitations

-

Multi-step process with lower overall efficiency compared to zinc-mediated methods.

-

Racemization risks during decarboxylation necessitate additional purification.

Homologation via Seyferth-Gilbert Reaction

Application to Boc-L-Propargylglycine

While primarily used for homologating Fmoc-L-homopropargylglycine, this approach can be adapted for Boc-L-Propargylglycine:

Optimization Insights:

-

Base Selection : Cs₂CO₃ minimizes racemization (98% ee) compared to K₂CO₃.

-

Temperature Control : Reactions at 0°C preserve optical activity.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Purification Protocols

-

Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) resolves Boc-L-Propargylglycine from byproducts.

-

Crystallization : Recrystallization from ethanol/water (4:1) achieves >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Chirality Control | Scalability |

|---|---|---|---|

| Zinc-Mediated Addition | 85–90 | Enzymatic resolution required | High |

| Diethyl MAL Alkylation | 60–70 | Poor | Moderate |

| Seyferth-Gilbert | 70–80 | High (98% ee) | Low |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Boc-L-Propargylglycine undergoes various types of chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form different products.

Reduction: Reduction reactions can convert the propargyl group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in reactions involving Boc-L-Propargylglycine include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve the use of catalysts and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving Boc-L-Propargylglycine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alkanes or alkenes .

Scientific Research Applications

Peptide Synthesis

Boc-L-Propargylglycine is primarily utilized in peptide synthesis, serving as a crucial building block. Its propargyl group allows for the introduction of alkyne functionalities, facilitating various coupling reactions.

- Solid Phase Peptide Synthesis (SPPS) : The compound is employed in SPPS to create complex peptides with enhanced properties. It acts as a precursor for tritium-labeled peptides, which are valuable for biological studies.

Bioconjugation

This compound plays a significant role in bioconjugation processes, where it is used to attach biomolecules to surfaces or other molecules. This enhances the functionality of drugs and diagnostics.

- Case Study : Research has demonstrated the successful conjugation of Boc-L-Propargylglycine to proteins, improving their stability and bioactivity in therapeutic applications .

Inhibitor Development

Boc-L-Propargylglycine has been identified as a selective inhibitor in enzyme studies. Its ability to interact with specific enzymes makes it valuable for developing targeted therapies.

- Example : Studies have shown that derivatives of Boc-L-Propargylglycine can inhibit cysteine proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders .

Neuroscience Research

The compound is also applied in neuroscience research, particularly in studying neurotransmitter systems and developing potential treatments for neurological disorders.

- Application : Research indicates that Boc-L-Propargylglycine can modulate glutamate receptors, offering insights into synaptic transmission and plasticity .

Material Science

In material science, Boc-L-Propargylglycine is employed to create novel materials with enhanced biocompatibility for medical devices.

- Development : Its incorporation into polymer matrices has led to the development of materials suitable for drug delivery systems .

Table 1: Summary of Applications

Case Studies

- Tritium-Induced Norvaline Peptides :

- Palladium-Catalyzed Coupling Reactions :

- Neurotransmitter Modulation :

Biological Activity

Boc-L-Propargylglycine (Boc-Pra-OH) is an unusual amino acid derivative that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of Boc-L-Propargylglycine, summarizing key research findings, case studies, and relevant data.

Overview of Boc-L-Propargylglycine

Boc-L-Propargylglycine is primarily utilized in solid-phase peptide synthesis (SPPS) and has been identified as a precursor in various synthetic pathways. Its structure includes a propargyl group, which contributes to its unique reactivity and biological properties. The compound is characterized by its ability to act as an inhibitor for specific enzymes, notably proline dehydrogenase (PRODH), which plays a crucial role in proline metabolism and has implications in cancer biology.

Boc-L-Propargylglycine functions as a suicide inhibitor of PRODH, leading to the irreversible inactivation of this enzyme. This inhibition can result in a cascade of biological effects, including:

- Induction of mitochondrial unfolded protein response (UPRmt) : The inhibition of PRODH by Boc-Pra-OH has been shown to activate chaperone proteins that assist in mitochondrial protein folding and degradation processes .

- Impact on reactive oxygen species (ROS) production : By modulating proline metabolism, Boc-Pra-OH influences ROS levels within cells, which can have both protective and detrimental effects depending on the cellular context .

Inhibition of Proline Dehydrogenase

Research indicates that Boc-L-Propargylglycine effectively inhibits PRODH, leading to decreased levels of proline-derived metabolites. A study demonstrated that administration of Boc-Pra-OH resulted in a significant reduction in PRODH activity in various cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

In vivo studies have shown that Boc-Pra-OH can cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Mice treated with Boc-Pra-OH exhibited enhanced expression of mitochondrial chaperones and proteases associated with neuroprotection and improved mitochondrial function . This finding indicates that Boc-Pra-OH may not only serve as an anticancer agent but also protect normal neuronal tissue from damage.

Data Summary

The following table summarizes key findings from studies investigating the biological activity of Boc-L-Propargylglycine:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structural features, physicochemical properties, and applications:

Table 1: Key Properties of Boc-L-Propargylglycine and Analogues

*Calculated based on Fmoc group (C₁₅H₁₁O₂) + propargylglycine (C₅H₇NO₂).

Detailed Analysis of Structural and Functional Differences

Boc-L-Propargylglycine vs. Fmoc-L-Propargylglycine

- Protection Group Chemistry :

- Applications: Boc derivatives are used in CuAAC reactions to create triazole-linked nucleoside-amino acid conjugates. Fmoc derivatives enable iterative peptide chain elongation in SPPS without side-chain interference.

Boc-L-Propargylglycine vs. (R)-N-Boc-Propargylglycine

- Stereochemistry :

- Reactivity :

Boc-L-Propargylglycine vs. L-Propargylglycine

- Stability and Reactivity: Unprotected L-Propargylglycine (CAS: 23235-01-0) lacks the Boc group, making it more reactive but less stable under acidic conditions. Applications: L-Propargylglycine is used to inhibit enzymes like 1-aminocyclopropane-1-carboxylate deaminase in biochemical studies, whereas Boc-L-Propargylglycine is reserved for synthetic applications requiring controlled reactivity.

Q & A

Q. How can researchers design experiments to probe the metabolic fate of Boc-L-Propargylglycine in vivo?

- Methodological Answer : Radiolabel the propargyl group (e.g., ) and administer it to model organisms. Use PET imaging or autoradiography for real-time tracking. Combine with metabolomics (LC-HRMS) to identify degradation products. Reference NIH guidelines for preclinical reporting .

Guidelines for Rigorous Research Design

- Frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate questions . For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Data Integrity : Pre-register protocols on platforms like Open Science Framework to reduce bias. Share raw data in repositories (e.g., Zenodo) for transparency .

- Contradiction Analysis : Triangulate findings using multiple methods (e.g., biochemical assays, computational docking) to confirm results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.